Product packaging for 4,5-Dimethoxybenzene-1,2-diol(Cat. No.:CAS No. 1664-27-3)

4,5-Dimethoxybenzene-1,2-diol

Cat. No.: B167645
CAS No.: 1664-27-3
M. Wt: 170.16 g/mol
InChI Key: ASYWQJACGNQHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dimethoxybenzene-1,2-diol, also known as 4,5-dimethoxycatechol (DMC), is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It occurs naturally as a metabolite isolated from stationary cultures of the brown rot fungus Gloeophyllum trabeum . In this biological context, research indicates it may function as a ferric chelator, an oxygen-reducing agent, and a redox-cycling molecule, potentially serving as an electron transport carrier in Fenton's reactions, which are important in the fungal decay system of wood . The compound has also served as a key synthetic precursor and core structure in medicinal chemistry campaigns. For instance, derivatives of this compound have been designed and synthesized as potential anti-inflammatory agents, with some analogues demonstrating potent inhibitory activity against the 5-lipoxygenase (5-LO) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes . One specific derivative, 3-tridecyl-4,5-dimethoxybenzene-1,2-diol, was reported as a potent compound in this series, showing high efficacy in cellular assays and in vivo models of inflammation . Researchers should note that this compound is light-sensitive; studies have shown it is not detectable in fungal cultures exposed to laboratory light, indicating stability issues that necessitate storage and handling in dark conditions . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B167645 4,5-Dimethoxybenzene-1,2-diol CAS No. 1664-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYWQJACGNQHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550030
Record name 4,5-Dimethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-27-3
Record name 4,5-Dimethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4,5 Dimethoxybenzene 1,2 Diol

De Novo Synthesis Approaches

De novo synthesis refers to the creation of a complex molecule from simple starting materials. In the context of 4,5-dimethoxybenzene-1,2-diol, this can be observed in natural biological processes and can be replicated through carefully designed laboratory syntheses.

Fungal Biosynthesis Pathways (e.g., Gloeophyllum trabeum)

The brown rot fungus Gloeophyllum trabeum is capable of synthesizing this compound de novo. This compound, along with 2,5-dimethoxy-1,4-benzenediol, is produced and secreted by the fungus when grown in a glucose mineral medium shielded from light. The production of these metabolites is a key component of the fungus's mechanism for wood degradation.

The biosynthesis of this compound in Gloeophyllum trabeum is part of a sophisticated extracellular hydroquinone-quinone redox cycle. This cycle is instrumental in the generation of hydroxyl radicals via Fenton chemistry, which are highly reactive and capable of breaking down lignocellulose in wood. The fungus secretes quinones which are then reduced to hydroquinones, including this compound. These hydroquinones can then reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and also reduce molecular oxygen to produce hydrogen peroxide (H₂O₂). The resulting Fe²⁺ and H₂O₂ react to form hydroxyl radicals.

The concentration of this compound in stationary cultures of Gloeophyllum trabeum can reach up to 50 µM after several weeks of growth. The identification of this compound from fungal cultures was confirmed through gas chromatography-mass spectrometry by comparison with a synthetically prepared standard.

Laboratory-Scale Synthetic Routes from Precursors

In the laboratory, this compound is typically synthesized from readily available aromatic precursors through a series of chemical transformations.

A common and effective laboratory synthesis of this compound starts from catechol (1,2-dihydroxybenzene). This strategy first involves the synthesis of the corresponding quinone, 4,5-dimethoxy-1,2-benzoquinone. This is achieved by reacting catechol with sodium hydroxide (B78521) and lead dioxide in methanol. The resulting quinone is then reduced to the desired this compound.

Similarly, while not a direct precursor to the 1,2-diol, hydroquinone (B1673460) (1,4-dihydroxybenzene) can be used to synthesize the isomeric 2,5-dimethoxy-1,4-benzoquinone using a similar oxidative methoxylation procedure. This highlights the utility of simple dihydroxybenzene isomers as starting points for the synthesis of their methoxylated derivatives.

The synthesis of this compound heavily relies on key functional group transformations, particularly methylation and reduction/oxidation reactions.

Methylation: The introduction of the two methoxy (B1213986) groups onto the catechol ring is a critical step. In the laboratory synthesis starting from catechol, this is accomplished through an oxidative methoxylation process.

Reduction: A crucial step in the synthesis from catechol is the reduction of the intermediate 4,5-dimethoxy-1,2-benzoquinone to the final product, this compound. This transformation is typically achieved using a reducing agent such as sodium dithionite.

Deprotection: In the synthesis of various catechol analogs, demethylation is a common strategy to unmask the hydroxyl groups. While not directly employed in the synthesis of this compound from catechol, it is a relevant functional group manipulation in the broader context of substituted catechol synthesis. For instance, more complex catechol derivatives can be synthesized from dimethoxybenzene precursors, followed by demethylation to generate the final diol.

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound, particularly at the hydroxyl groups, allows for the creation of a diverse range of derivatives with potentially new properties. Alkylation and arylation are primary strategies for achieving this.

Alkylation and Arylation Strategies

While specific examples of alkylation and arylation of this compound are not extensively detailed in the provided search results, general strategies for the alkylation and arylation of catechols can be applied. These reactions typically involve the deprotonation of the hydroxyl groups to form a more nucleophilic catecholate, which can then react with an alkyl or aryl halide.

Alkylation: The introduction of alkyl groups onto the oxygen atoms of a catechol can be achieved under basic conditions. The use of a base such as potassium carbonate or sodium hydride would deprotonate the hydroxyl groups, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, ethyl bromide).

Arylation: The formation of an O-aryl bond can be more challenging and often requires metal-catalyzed cross-coupling reactions. For instance, the Ullmann condensation or Buchwald-Hartwig amination-type reactions could potentially be adapted for the O-arylation of catechols with aryl halides in the presence of a suitable catalyst and base.

It is important to note that the reactivity of the two hydroxyl groups in this compound may differ, potentially allowing for selective mono- or di-functionalization under controlled reaction conditions. The electronic effects of the methoxy groups would also influence the nucleophilicity of the hydroxyl groups.

Synthesis of Diaryl Methanes

Diarylmethanes are significant structural motifs found in numerous biologically active molecules and materials. nih.gov Their synthesis is a critical step in the creation of various drugs, including antihistamines, anticancer agents, and vasodilators. nih.gov While this compound is not typically a starting material for the diarylmethane backbone itself, its catechol-type structure is relevant to the functionalization of these molecules. The synthesis of the core diarylmethane structure is often achieved through modern cross-coupling reactions or dehydrative Friedel-Crafts reactions. nih.govrsc.org

One versatile method for constructing the diarylmethane backbone is the Negishi cross-coupling reaction. nih.govresearchgate.net This approach facilitates the coupling of benzylzinc halides with aryl halides, catalyzed by transition metals like cobalt or palladium. nih.govresearchgate.net These reactions can be performed under mild conditions with high yields and selectivity. researchgate.net Another notable strategy involves the use of Rhenium(VII) oxide (Re₂O₇) to catalyze the bimolecular dehydrative Friedel-Crafts reaction between benzylic alcohols and arenes. rsc.org This method is characterized by its low catalyst loadings, high efficiency, and minimal waste production. rsc.org Once the diarylmethane core is synthesized, functional groups such as hydroxyl and methoxy moieties, akin to those in this compound, can be introduced or modified to produce a diverse array of derivatives. nih.gov

Synthetic MethodKey Reagents/CatalystsDescriptionReference
Negishi Cross-CouplingBenzylzinc bromide, Aryl iodide/bromide, CoBr₂ or Pd catalystA versatile method for forming C-C bonds between sp³-hybridized benzyl groups and sp²-hybridized aryl groups under mild conditions. nih.govresearchgate.net nih.govresearchgate.net
Dehydrative Friedel-Crafts ReactionBenzylic alcohol, Arene, Re₂O₇ catalystAn efficient, low-waste reaction that couples benzylic alcohols with arenes through a dehydrative process. rsc.org rsc.org
Suzuki-Miyaura Cross-CouplingBenzyl halides, Arylboronic acids, Palladium catalystA widely used palladium-catalyzed reaction for the synthesis of diarylmethanes from readily available starting materials. organic-chemistry.org organic-chemistry.org
Cross-Coupling Methodologies (e.g., Sonogashira reactions for tetraalkynylarenes from diiodobenzene-1,2-diol precursors)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira reaction is particularly useful for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, has been specifically adapted for precursors related to this compound to create complex molecular materials. wikipedia.org

A key example is the regioselective synthesis of nonsymmetric tetraalkynylarenes using a derivative of 4,5-diiodobenzene-1,2-diol. In this strategy, the hydroxyl groups of the diiodobenzene-1,2-diol are first converted to triflate (OTf) groups, creating a bis(triflate) derivative. This precursor undergoes consecutive Sonogashira cross-coupling reactions. The initial coupling occurs with high selectivity at the more reactive carbon-iodine (Ar–I) bonds. Following this, a second coupling reaction is efficiently conducted at the less reactive carbon-triflate (Ar–OTf) linkages. This sequential and regioselective approach allows for the controlled construction of tetraalkynylarene products, which are of interest for their potential applications in organic molecular materials.

ParameterDetailsReference
PrecursorBis(triflate) derivative of 4,5-diiodobenzene-1,2-diol
Reaction TypeConsecutive dual Sonogashira cross-coupling
CatalystsPalladium complex (catalyst) and Copper(I) iodide (co-catalyst)
RegioselectivityInitial coupling occurs selectively at the Ar-I bonds, followed by coupling at the Ar-OTf bonds.
ProductNonsymmetric tetraalkynylarenes

Derivatization of Hydroxyl and Methoxy Moieties for Structural Modification

The hydroxyl and methoxy groups of this compound are key sites for structural modification, allowing for the synthesis of a wide range of derivatives with altered chemical and physical properties.

One common derivatization is the methylation of the free hydroxyl groups. nih.gov Treatment of this compound with a methylating agent like diazomethane can convert the diol into 2,4,5-trimethoxyphenol and subsequently into 1,2,4,5-tetramethoxybenzene. nih.gov This transformation confirms the presence of the two hydroxyl substituents and allows for fine-tuning of the molecule's polarity and hydrogen-bonding capabilities.

Another derivatization strategy involves the reaction of the catechol moiety to form cyclic structures. For instance, condensation of this compound with reagents like methylene chloride can yield dimethoxyoxazole derivatives. nih.gov Similarly, reacting the adjacent hydroxyl groups can form a benzo[d] dioxole ring, a structural feature present in many natural products. nih.govresearchgate.net Acetylation of the hydroxyl groups using reagents such as acetic anhydride is another standard method to protect the hydroxyls or modify the compound's properties. nih.gov

Functional GroupDerivatization ReactionReagent(s)Product TypeReference
Hydroxyl (-OH)MethylationDiazomethaneMethoxybenzene (e.g., 1,2,4,5-Tetramethoxybenzene) nih.gov
Hydroxyl (-OH)AcetylationAcetic anhydrideAcetate ester nih.gov
Diol (adjacent -OH)Cyclization/CondensationMethylene chloride or DibromomethaneDimethoxyoxazole or Benzo[d] dioxole derivative nih.govnih.gov

Application in Chiral Synthesis and as Chiral Building Blocks

While this compound is an achiral molecule, its catechol framework serves as a potential scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. The pharmaceutical industry has a significant and rising demand for single-enantiomer drugs, which drives the development of new chiral intermediates and synthetic methods. nih.gov

Chiral diols are a well-established class of organocatalysts, with scaffolds like BINOL and TADDOL being widely used to create a chiral environment that induces enantioselectivity in chemical reactions. nih.gov These diols can coordinate with reagents or substrates, effectively controlling the stereochemical outcome of a transformation. nih.gov

The 1,2-diol moiety of this compound could be derivatized to create analogous chiral structures. For example, it could be reacted with chiral aldehydes or ketones to form enantiomerically pure acetals or ketals. Such derivatives have been explored as chiral dopants for liquid crystal compositions. nih.gov Although direct applications of this compound as a chiral building block are not extensively documented, its structure represents a viable starting point for designing new chiral ligands or auxiliaries for use in asymmetric catalysis. nih.govsigmaaldrich.com

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Sustainable synthesis approaches for this compound and its parent catechol structure focus on the use of renewable feedstocks, biocatalysis, and environmentally benign solvents.

A direct and sustainable route to this compound is through biosynthesis. The compound has been isolated from stationary cultures of the brown rot fungus Gloeophyllum trabeum growing on a simple glucose mineral medium. nih.gov This biosynthetic pathway represents an ideal green synthesis, as it starts from a renewable feedstock (glucose) and operates under mild, biological conditions.

For the synthesis of the core catechol structure, several green methods have been developed as alternatives to traditional petroleum-based routes that often use hazardous reagents like benzene (B151609). youtube.com

Microbial Synthesis: Genetically engineered microbes, such as E. coli, can synthesize catechol directly from glucose. youtube.com This method avoids harsh chemicals and the use of non-renewable starting materials.

Catalytic Conversion of Biomass Derivatives: A green and efficient route for producing catechol involves the conversion of guaiacol (B22219), a compound derivable from lignin (B12514952), in high-temperature water. researchgate.net This process can be enhanced with mineral acids and hydrogen pressure to achieve high yields. researchgate.net

Use of Green Solvents: Syntheses involving catechol derivatives have been developed using water as an environmentally friendly solvent, minimizing the need for volatile organic compounds. rsc.org

ApproachStarting MaterialKey FeaturesReference
Biosynthesis (Direct)GlucoseUses the fungus Gloeophyllum trabeum to produce this compound directly. nih.gov
Microbial Synthesis (Parent Compound)GlucoseUses genetically altered bacteria to produce catechol, avoiding petroleum-based feedstocks. youtube.com youtube.com
Catalytic Conversion (Parent Compound)Guaiacol (from Lignin)Converts a biomass-derived chemical to catechol using high-temperature water as a solvent. researchgate.net researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethoxybenzene 1,2 Diol

Oxidation Chemistry

The oxidation of 4,5-dimethoxybenzene-1,2-diol is a facile process that leads to the formation of highly reactive quinone species. This transformation is central to its chemical behavior and is influenced by the nature of the oxidizing agent and reaction conditions.

Formation of Quinone Derivatives (e.g., 4,5-Dimethoxy-1,2-benzoquinone)

The primary oxidation product of this compound is 4,5-dimethoxy-1,2-benzoquinone. This conversion involves the removal of two protons and two electrons from the hydroxyl groups, resulting in the formation of a diketone within the aromatic ring. The presence of two methoxy (B1213986) groups on the quinone ring influences its electronic properties and subsequent reactivity. The oxidation of similar dihydroxybenzene compounds to their corresponding quinones is a well-established transformation in organic chemistry. wikipedia.org

The formation of quinones from catechols is a key step in various chemical and biological processes. For instance, the oxidation of catechols can be triggered by enzymatic or chemical oxidants, leading to the generation of ortho-quinones. These quinones are electrophilic and can participate in a variety of subsequent reactions.

Role of Stoichiometric and Catalytic Oxidizing Agents

A range of oxidizing agents can be employed to convert this compound to its quinone derivative. The choice of oxidant can affect the reaction's efficiency and selectivity.

Stoichiometric Oxidants:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is a powerful oxidizing agent with a high reduction potential, commonly used for dehydrogenation reactions. rsc.org It readily oxidizes 1,2-diols to the corresponding dicarbonyl compounds. rsc.org The reaction with this compound proceeds via a hydride transfer mechanism. rsc.org

Potassium Permanganate (KMnO₄): This strong oxidizing agent is capable of oxidizing a wide range of organic compounds, including diols. yale.edu In alkaline solutions, KMnO₄ is reduced to manganese dioxide (MnO₂). yale.edu

Chromium Trioxide (CrO₃): Often used in the form of the Collins reagent (a complex with pyridine) or Jones reagent (in aqueous sulfuric acid), chromium trioxide is a potent oxidant for alcohols. yale.edubaranlab.org It can be used for the oxidation of diols to diketones. uni-muenchen.de

Catalytic Oxidants:

In some cases, catalytic amounts of an oxidant can be used in conjunction with a co-oxidant. This approach is often more environmentally friendly and cost-effective. For example, metal-catalyzed oxidations can be employed.

Oxidizing AgentTypeTypical Reaction Conditions
DDQ StoichiometricMild, often at room temperature
Potassium Permanganate StoichiometricAqueous alkali
Chromium Trioxide StoichiometricDichloromethane (as Collins reagent) or aqueous acid (as Jones reagent)

Hydride Transfer Mechanisms in Oxidation Processes

The oxidation of this compound by certain agents, such as DDQ, is proposed to proceed through a hydride transfer mechanism. rsc.org In this process, a hydride ion (H⁻) is transferred from the substrate to the oxidizing agent. libretexts.org This transfer can be a key step in dehydrogenation reactions. libretexts.org In some cases, the mechanism may involve the initial transfer of a hydride to the quinone oxygen, followed by the transfer of a proton to the resulting phenolate (B1203915) ion. rsc.org The presence of acid can facilitate a hydride transfer process in the reduction of quinones. lookchem.com

Reduction Chemistry

The reduction of the catechol ring in this compound can lead to derivatives with altered aromaticity. This is in contrast to the reduction of its oxidized quinone form, which would regenerate the diol.

Formation of Dihydro Derivatives with Reduced Aromaticity

The reduction of the aromatic ring of this compound can lead to the formation of dihydro derivatives. This type of reaction reduces the aromatic character of the benzene (B151609) ring. The specific isomer formed would depend on the reducing agent and the reaction conditions.

Applications of Common Reducing Agents

Common metal hydride reducing agents are used for the reduction of various functional groups.

Sodium Borohydride (NaBH₄): This is a selective reducing agent that typically reduces aldehydes and ketones. umass.eduharvard.edu While it is generally not strong enough to reduce carboxylic acids or esters, it can be used for the reduction of quinones to hydroquinones. libretexts.org In the context of this compound, its primary application would be in the reduction of the corresponding quinone back to the diol.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than sodium borohydride. umass.eduharvard.edu It can reduce a wide variety of functional groups, including esters, carboxylic acids, and amides. harvard.eduescholarship.org Given its high reactivity, it has the potential to reduce the aromatic ring of this compound under certain conditions.

Reducing AgentReactivitySelectivity
Sodium Borohydride (NaBH₄) WeakerReduces aldehydes, ketones, and quinones.
Lithium Aluminum Hydride (LiAlH₄) StrongerReduces a wide range of functional groups, including esters and carboxylic acids.

The reactivity of this compound is fundamentally shaped by its catechol structure, featuring two adjacent hydroxyl groups, and two methoxy groups on a benzene ring. lookchem.com This arrangement of electron-donating groups makes the aromatic ring highly susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.comsavemyexams.com The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile on the electron-rich π system to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.compdx.edu

Halogenation is a common electrophilic aromatic substitution reaction. For this compound, the high electron density of the ring facilitates reactions with halogens. The synthesis of 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been documented, indicating that iodination at the available ring positions is a feasible transformation. nih.govacs.org

Studies on similar dimethoxybenzene structures have shown that halogenation, such as monochlorination, can proceed, although side reactions may occur. uky.edu For instance, the chlorination of some dimethoxybenzenes has been observed to produce di-substituted halogenated products, with mechanisms that may involve radical intermediates. uky.edu

The position of substitution in an EAS reaction is dictated by the existing substituents on the benzene ring. cureffi.org Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. youtube.com Both hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

In this compound, positions 1, 2, 4, and 5 are occupied. The remaining open positions for substitution are C3 and C6. The directing effects of the four electron-donating groups combine to determine the final position of the incoming electrophile.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table provides a qualitative analysis of substituent effects.

Substituent Group Position Activating/Deactivating Directing Effect Target Position(s) for Electrophilic Attack
Hydroxyl (-OH) C1 Strongly Activating Ortho, Para C6 (ortho)
Hydroxyl (-OH) C2 Strongly Activating Ortho, Para C3 (ortho)
Methoxy (-OCH₃) C4 Strongly Activating Ortho, Para C3 (ortho)
Methoxy (-OCH₃) C5 Strongly Activating Ortho, Para C6 (ortho)

Final Predicted Regioselectivity: Substitution is strongly directed to positions C3 and C6 .

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack. pdx.edu The benzene ring of this compound is highly electron-rich due to its four electron-donating substituents, making it deactivated towards this type of reaction. However, the compound can participate in other reactions involving nucleophiles. The hydroxyl groups can be deprotonated by a base, allowing the resulting phenoxide ions to act as nucleophiles in reactions such as esterification or etherification. Additionally, under specific conditions, such as with a very strong base, elimination-addition reactions via a benzyne (B1209423) intermediate are a possibility for aryl halides, though this is less relevant for the parent diol. pdx.edu Aromatic nucleophilic substitution has been observed in derivatives like cyclotriguaiacylene when reacted with fluorobenzene (B45895) derivatives bearing electron-withdrawing groups. acs.org

Redox Chemistry and Investigations of Radical Intermediates

The redox chemistry of this compound is a critical aspect of its reactivity, dominated by the oxidation of the catechol moiety. rsc.org The transfer of electrons from the compound can lead to the formation of reactive radical species. stanford.edu

Catechols are known to undergo one-electron oxidation to form semiquinone radical anions. rsc.orgresearchgate.net This process can be initiated through various pathways, including enzymatic oxidation (e.g., by tyrosinase), autoxidation, or reaction with other radicals like hydroxyl radicals. nih.govbohrium.com The formation of a semiquinone can also occur via comproportionation between the fully reduced catechol and its fully oxidized quinone form. uky.edu

The mechanism often involves an initial electron transfer, which may be followed by deprotonation, to yield the semiquinone radical. nih.gov These radicals are intermediates in the oxidation of catechols to their corresponding quinones. acs.org The stability of the semiquinone radical derived from this compound is enhanced by its substituents. Electron-donating groups, like the methoxy groups present, can help delocalize the unpaired electron, contributing to the radical's persistence. Studies on related chlorinated hydroquinones have shown that the degree of halogenation on the ring can significantly increase the persistence of the resulting semiquinone free radicals. uky.eduacs.org

Table 2: Pathways to Semiquinone Radical Formation from Catechols

Formation Pathway Description Key Reactants/Conditions Reference(s)
Enzymatic Oxidation Oxidation catalyzed by enzymes like tyrosinase. Tyrosinase, O₂ nih.gov
Autoxidation Spontaneous oxidation by molecular oxygen, often metal-catalyzed. O₂, metal ions (Fe, Cu) nih.gov
Radical Reaction Hydrogen abstraction or addition by other radical species. Hydroxyl radicals (HO•), Nitrate (B79036) radicals (NO₃) bohrium.comnih.govresearchgate.net
Comproportionation Reaction between the parent catechol and its corresponding o-quinone. Catechol + Quinone uky.edu

| Electrochemical Oxidation | Controlled one-electron oxidation at an electrode. | Applied potential | mdpi.com |

Under more potent oxidative conditions, a second electron can be removed from the catechol system, or one electron can be removed from the neutral molecule, to generate a cation radical. psu.edu The pulse radiolysis of catechol solutions has been shown to produce dihydroxybenzene radical cations directly. psu.edu Similarly, the reaction of catechols with nitrate radicals can proceed via an initial electron transfer to form a cation radical (QH₂•⁺), which then rapidly deprotonates to the semiquinone. nih.gov

The oxidation potential required to generate these species can be measured using techniques like cyclic voltammetry. rsc.org The presence of electron-donating methoxy groups on the aromatic ring facilitates this oxidation, making the guaiacyl-type ring electron-rich and easily oxidized to a cation radical species. rsc.org Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a protic acid are also known to oxidize electron-rich aromatic compounds to their corresponding cation radicals. rsc.org Furthermore, electrochemical studies on 1,2-diiodo-4,5-dimethoxybenzene, a derivative of the title compound, show a highly reversible one-electron oxidation, which is characteristic of the formation of a stable cation radical. nih.govacs.org

Participation in Oxygen Reduction Pathways

While direct studies on this compound's specific role in oxygen reduction pathways are not extensively detailed in the provided results, its structural similarity to other catechol derivatives suggests a potential role. Catechols are known to be involved in redox processes. For instance, in the context of brown rot fungi, it is suggested that dimethoxycatechols like 4,5-dimethoxy-1,2-benzenediol may act as oxygen-reducing agents. nih.gov A study on catechol derivatives and superoxide (B77818) indicates that compounds like this compound participate in concerted two-proton coupled electron transfer processes. chemrxiv.org These processes are fundamental to many redox reactions, including those involving oxygen species.

Chemical Degradation Pathways

The degradation of this compound and related compounds can proceed through several mechanisms, including oxidative ring-opening, electrolysis, and pyrolysis.

Oxidative Loss of Dioxole Rings in Related Compounds

The oxidative degradation of catechol derivatives can lead to the cleavage of the aromatic ring. For example, the ozonolysis of catechols at the air-water interface can result in the fragmentation of the bond between the two hydroxyl-bearing carbons (C1 and C2), producing polyfunctional carboxylic acids. acs.org In a different context, the biodegradation of 2,2-Difluoro-1,3-benzodioxole, a related compound, proceeds via oxidation to a cis-dihydrodiol, which then undergoes decomposition involving the opening of the 1,3-dioxole (B15492876) ring. nih.gov This process is driven by the stabilization gained from rearomatization after C-O bond cleavage. nih.gov Similarly, the oxidation of DBL catechol, another related compound, leads to a highly reactive quinone that readily undergoes further reactions. mdpi.com

Mechanisms of Degradation via Organic Electrolysis

Organic electrolysis presents a pathway for the degradation of compounds related to this compound. Studies on lignin (B12514952) model compounds with structures similar to this compound, such as those with β-O-4 linkages, show that electrolysis can cleave these bonds. researchgate.netrsc.org For instance, the electrolysis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol using a carbon electrode leads to degradation products like 1-phenylethane-1,2-diol and methoxyvanillin. rsc.org The reaction rate and products can be influenced by the electrode material and solvent system. researchgate.net Anodic oxidation, a form of electrolysis, involves the generation of hydroxyl radicals that can degrade organic pollutants. tandfonline.com The degradation of trimethoprim (B1683648), for example, proceeds through intermediates that include benzene derivatives like 4,5-Dimethoxybenzene-1,3-diol. tandfonline.com

Catalytic Pyrolysis Mechanisms of Related Benzenediols

The catalytic pyrolysis of benzenediols, such as catechol, provides insights into potential high-temperature degradation pathways for this compound. Over a catalyst like H-ZSM-5, benzenediols undergo a series of reactions including dehydroxylation, decomposition, and molecular growth, leading to the formation of phenols, cyclopentadienes, and polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and indene. rsc.orgrsc.org The specific isomer of the benzenediol influences the conversion and product distribution. rsc.org The mechanism often involves the formation of highly reactive intermediates. rsc.orgresearchgate.net For example, cyclopentadiene (B3395910) can undergo a Diels-Alder dimerization to form naphthalene. rsc.orgrsc.org The presence of methoxy groups, as in guaiacol (B22219), also influences the reaction pathways, often leading to cyclopentadiene as a major intermediate. rsc.org

Dimerization and Cycloaddition Reactions

By analogy to structurally similar compounds, this compound is expected to participate in dimerization and cycloaddition reactions. Lewis acids can promote such reactions. wikipedia.org For instance, the homodimerization of styrene (B11656) diols to form 2-phenylnaphthalenes is efficiently catalyzed by a Lewis acid in a suitable solvent. thieme-connect.com This reaction is proposed to proceed through the formation of a phenylacetaldehyde (B1677652) intermediate, followed by a [4+2] Diels-Alder reaction. thieme-connect.com

Catechol derivatives can undergo [4+2] cycloaddition reactions with various dienophiles. researchgate.net For example, boron-substituted 1,3-dienes derived from catechols react with dienophiles, and the use of a Lewis acid catalyst like EtAlCl2 can improve reaction conditions and stereocontrol. beilstein-journals.org The oxidation of DBL catechol leads to a quinone that can undergo dimerization and trimerization through what is described as an ionic Diels-Alder type condensation. mdpi.com Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynyl catechol boronic esters have also been shown to produce various substituted benzene derivatives. uwindsor.ca

Below is a table summarizing key reactions and conditions for related compounds.

Reaction TypeReactant(s)Catalyst/ConditionsKey Products/IntermediatesSource
Catalytic PyrolysisBenzenediolsH-ZSM-5Phenol (B47542), Cyclopentadiene, Naphthalene rsc.org
Organic ElectrolysisLignin model compound (β-O-4)Carbon electrode, 0.2 A1-Phenylethane-1,2-diol, Vanillin (B372448), Guaiacol rsc.org
Homodimerization1-Phenylethane-1,2-diolTriflic acid, HFIP2-Phenylnaphthalene thieme-connect.com
[4+2] CycloadditionBoron-substituted 1,3-diene (from catechol)EtAlCl2Cycloadducts beilstein-journals.org
Oxidative DimerizationDBL CatecholTyrosinase/Sodium periodateDimers and trimers via quinone intermediate mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dimethoxybenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insight into the chemical environment of individual atoms.

¹H and ¹³C NMR for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the complete structural assignment of 4,5-Dimethoxybenzene-1,2-diol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature.

In a typical ¹H NMR spectrum of a related compound, 1,2-didodecyl-4,5-dimethoxybenzene, the methoxy (B1213986) protons appear as a singlet at approximately 3.84 ppm, and the aromatic protons also present as a singlet at around 6.65 ppm. wiley-vch.de For 3,4-dimethoxybenzylacetate, the methoxy protons show singlets at 3.83 and 3.85 ppm, while the aromatic protons appear as doublets and a doublet of doublets between 6.81 and 6.90 ppm, indicating their distinct environments. semanticscholar.org

The ¹³C NMR spectrum of 1,2-didodecyl-4,5-dimethoxybenzene shows the methoxy carbons at a chemical shift of about 56.17 ppm and the aromatic carbons between 112.87 and 146.99 ppm. wiley-vch.de For 3,4-dimethoxybenzylacetate, the methoxy carbons are observed at 56.06 and 56.09 ppm, and the aromatic carbons resonate in the range of 111.26 to 149.34 ppm. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Dimethoxybenzene Derivatives

CompoundNucleusChemical Shift (δ) in ppmDescription
1,2-didodecyl-4,5-dimethoxybenzene wiley-vch.de¹H3.84 (s, 6H) 6.65 (s, 2H)Methoxy Protons Aromatic Protons
¹³C56.17 112.87, 132.86, 146.99Methoxy Carbons Aromatic Carbons
3,4-dimethoxybenzylacetate semanticscholar.org¹H3.83 (s, 3H), 3.85 (s, 3H) 6.81 (d), 6.87 (dd), 6.90 (d)Methoxy Protons Aromatic Protons
¹³C56.06, 56.09 111.26, 112.08, 121.52, 128.66, 149.21, 149.34Methoxy Carbons Aromatic Carbons

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Elucidation of Molecular Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the molecular connectivity of this compound.

The HSQC experiment correlates proton and carbon signals that are directly bonded (one bond away), confirming which protons are attached to which carbons. sdsu.educolumbia.edu This is crucial for assigning the specific signals of the methoxy groups and the aromatic CH groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula. For example, in the analysis of a related compound, 4,5-didodecylbenzene-1,2-diol, HRMS was used to find the molecular ion peak, which can be compared to the calculated exact mass to confirm the molecular formula. wiley-vch.de This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scientificarchives.com It is highly effective for analyzing complex mixtures and identifying individual components. scientificarchives.comqu.edu.iq

In metabolic studies, GC-MS can be used to identify this compound as a metabolite of other compounds. For instance, the analysis of metabolites of methyleugenol has identified related dimethoxyphenyl structures. aau.edu.jo The sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. mdpi.com The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. qu.edu.iq

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. edinst.com These techniques are complementary and can be used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com

For aromatic compounds like this compound, characteristic vibrational bands can be observed. C-H stretching vibrations in the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. rsc.org The C-O stretching of the methoxy groups and the hydroxyl groups will also give rise to strong, characteristic bands in the IR spectrum. For example, the C-O stretching of an aromatic ester is observed around 1266 cm⁻¹. researchgate.net The O-H stretching of the diol functionality would be expected to produce a broad band in the region of 3500-3200 cm⁻¹. The specific frequencies of these vibrations can provide valuable information about the molecular structure and bonding. researchgate.net

Table 2: General Expected Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Type
O-H (hydroxyl)Stretching3500 - 3200 (broad)IR
C-H (aromatic)Stretching3100 - 3000IR, Raman
C-H (methoxy)Stretching3000 - 2800IR, Raman
C=C (aromatic)Stretching1600 - 1450IR, Raman
C-O (methoxy/hydroxyl)Stretching1300 - 1000IR

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.plrsc.org The FTIR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the bonds within the molecule.

Key spectral features for related dimethoxybenzene compounds include:

O-H Stretching: The hydroxyl (-OH) groups typically exhibit a broad absorption band in the region of 3460-3337 cm⁻¹. beilstein-journals.org The broadness of this peak is indicative of hydrogen bonding. uomustansiriyah.edu.iq

C-H Stretching: Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹ (around 2959-2837 cm⁻¹). beilstein-journals.orguomustansiriyah.edu.iq

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce bands in the 1610-1450 cm⁻¹ region. beilstein-journals.orgmdpi.com For instance, bands have been noted around 1609 cm⁻¹, 1525 cm⁻¹, and 1460 cm⁻¹. beilstein-journals.org

C-O Stretching: The C-O stretching vibrations of the methoxy and hydroxyl groups are strong and appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. wpmucdn.com Specific bands for the aryl ether C-O stretch are often found around 1272 cm⁻¹ and 1180 cm⁻¹. beilstein-journals.org

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-O-C deformations, that are unique to the molecule. pg.edu.ploregonstate.edu

A derivative, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, shows characteristic peaks at 2955 cm⁻¹ (C-H stretch), 1605 cm⁻¹ and 1522 cm⁻¹ (aromatic C=C stretch), and within the fingerprint region at 1277 cm⁻¹ and 1204 cm⁻¹ (C-O stretch). beilstein-journals.org Another related compound, 4,5-didodecylbenzene-1,2-diol, displays a broad O-H stretch, confirming the presence of the diol functional group. wiley-vch.de

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in this compound and Related Compounds
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (hydroxyl)3500 - 3300Broad, Medium-StrongIndicates intermolecular hydrogen bonding. uomustansiriyah.edu.iq
C-H Stretch (aromatic)3100 - 3000Weak-MediumCharacteristic of C-H bonds on the benzene (B151609) ring. researchgate.net
C-H Stretch (aliphatic, -OCH₃)3000 - 2850MediumCorresponds to the methyl groups of the methoxy substituents. uomustansiriyah.edu.iq
C=C Stretch (aromatic)1625 - 1450Medium-StrongMultiple bands are often observed due to ring vibrations. beilstein-journals.orgmdpi.com
C-O Stretch (aryl ether & phenol)1275 - 1000StrongRepresents the C-O bonds of both methoxy and hydroxyl groups. beilstein-journals.orgwpmucdn.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR by detecting vibrations that cause a change in the polarizability of a bond. americanpharmaceuticalreview.com While strongly polar groups like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra. pg.edu.pl

For aromatic compounds like this compound, FT-Raman is particularly useful for analyzing the vibrations of the benzene ring and the C-C framework. In related dimethoxybenzene derivatives, the symmetric stretching of the benzene ring, which is often weak in the FTIR spectrum, can be a prominent feature in the FT-Raman spectrum. For instance, the FT-Raman spectrum of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) has been recorded in the 3500–100 cm⁻¹ region to provide detailed vibrational assignments. researchgate.net The technique is sensitive to the molecular backbone and less so to the highly polar hydroxyl groups, which can dominate FTIR spectra. americanpharmaceuticalreview.com

Table 2: Expected FT-Raman Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3050StrongOften stronger in Raman than in FTIR for aromatic compounds. researchgate.net
Ring Breathing (symmetric)~1600StrongA characteristic mode for substituted benzenes.
C-O-C Symmetric Stretch1200 - 1000MediumVibrations of the methoxy groups.
Ring DeformationsBelow 1000Medium-WeakComplex vibrations sensitive to substitution patterns. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural model.

The analysis of a hydroxy analogue of Crispine A, which features a related core, showed an orthorhombic crystal system (P2(1)2(1)2(1)) and provided precise unit cell dimensions (a = 10.3243 Å, b = 10.6834 Å, c = 13.6598 Å). beilstein-journals.org Such data are crucial for understanding packing forces, hydrogen bonding networks involving the hydroxyl groups, and the planarity of the benzene ring in the solid state.

Table 3: Illustrative Crystallographic Data for a Related Dimethoxybenzene Derivative researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)11.193
b (Å)9.645
c (Å)13.212
β (°)107.125
Volume (ų)1363.1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the absorption of UV light corresponds to π → π* transitions within the benzene ring.

The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

Studies on related dimethoxybenzene compounds show characteristic absorption bands. For instance, various chlorodimethoxybenzenes exhibit λ_max values in the range of 288-294 nm. beilstein-journals.org The application of the exciton (B1674681) chirality method to complex molecules containing 1,2-dimethoxybenzene (B1683551) chromophores demonstrates that these units have characteristic electronic transitions, often referred to as ¹Lₐ and ¹Lₑ bands, which are crucial for stereochemical analysis. researchgate.net The solvent can also influence the position of these peaks.

Table 4: Representative UV-Vis Absorption Maxima for Substituted Dimethoxybenzenes beilstein-journals.org
Compoundλ_max (nm)Solvent
2-Chloro-1,4-dimethoxybenzene289, 229CH₂Cl₂
1,3-Dichloro-2,5-dimethoxybenzene294, 230CH₂Cl₂
1,4-Dichloro-2,5-dimethoxybenzene299, 230CH₂Cl₂

For this compound, one would expect strong absorptions in the UV region, likely around 280-300 nm, corresponding to the π → π* transitions of the highly substituted, electron-rich benzene ring.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethoxybenzene 1,2 Diol

Density Functional Theory (DFT) Applications

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,5-Dimethoxybenzene-1,2-diol, DFT can predict a wide range of properties.

Molecular Geometry Optimization and Elucidation of Structural Parameters

Geometry optimization of this compound has been performed in theoretical studies using various DFT functionals, including B3LYP, TPSSh, and M06-2X, paired with extensive basis sets like 6-311+G(3df, 2p). This process determines the lowest energy arrangement of the atoms in space, providing the most stable three-dimensional structure of the molecule. The resulting data would include precise values for bond lengths (e.g., C-C, C-O, O-H), bond angles, and the dihedral angles that define the orientation of the hydroxyl and methoxy (B1213986) substituent groups relative to the benzene (B151609) ring. However, specific tabulated values from these optimizations are not publicly available.

Electronic Structure Analysis (e.g., Charge Distribution, Molecular Orbitals, Reactivity Indices)

Analysis of the electronic structure provides insight into the molecule's reactivity and properties. This involves calculating the distribution of electron density, often quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. The energies and shapes of the frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived to predict how the molecule will interact in chemical reactions. While methods for these calculations are standard, specific values for this compound are not found in the available literature.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Data Validation

DFT calculations are widely used to simulate spectroscopic data. The GIAO (Gauge-Invariant Atomic Orbital) method is a common approach to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. Similarly, the calculation of vibrational frequencies (corresponding to IR and Raman spectra) is performed. These calculations not only help in assigning experimental spectral bands but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). For related catechol derivatives, these theoretical methods have been successfully applied, but specific simulated data for this compound is not documented in the searched sources.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations can predict the NLO response of a molecule, which is important for applications in optoelectronics. These properties are determined by the molecular polarizability (α) and hyperpolarizabilities (β, γ). Time-dependent DFT (TD-DFT) is often used to compute these values. The magnitude of the NLO response is related to the electronic structure, particularly the extent of charge transfer within the molecule. There are no available studies that specifically report the predicted NLO properties for this compound.

Quantum Chemical Calculations for Reaction Energetics and Elucidation of Reaction Pathways

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions. For this compound, DFT has been used to study its role in a concerted two-proton coupled electron transfer (2PCET) reaction. Such studies involve mapping the potential energy surface of the reaction to identify transition states (the energy barriers of the reaction) and intermediates. By calculating the Gibbs free energies (ΔG°) of reactants, transition states, and products, the thermodynamic feasibility and kinetic barriers of the reaction pathway can be determined. The existing research confirms such a study was conducted but does not provide the specific energy values.

Conformational Analysis and Stereoisomer Population Distribution

Molecules with rotatable bonds, such as the methoxy and hydroxyl groups in this compound, can exist in different spatial arrangements known as conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. From the relative energies of these conformers, their population distribution at a given temperature can be predicted using Boltzmann statistics. This analysis is critical for understanding which shapes the molecule is likely to adopt and how this affects its properties and reactivity. No specific conformational analysis studies for this compound were found.

Molecular Modeling and Docking Simulations for Chemical Interaction Mechanisms (e.g., analysis of binding patterns to specific enzymes)

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or enzyme. These simulations provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex. While direct docking studies on this compound are not extensively documented in publicly available literature, the binding mechanisms of structurally similar catechol and dimethoxybenzene derivatives with various enzymes have been investigated, offering a strong basis for predicting its interaction patterns.

Analysis of Potential Binding Patterns with Specific Enzymes:

Tyrosinase: Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) production and is a common target for inhibitors used in cosmetics and treatments for hyperpigmentation. Catechol derivatives are well-known inhibitors of tyrosinase. Docking simulations of similar inhibitors reveal that the catechol hydroxyl groups are critical for binding. They often chelate the copper ions (Cu²⁺) in the enzyme's active site. For instance, docking studies of other inhibitors have shown hydrogen bond formation with key amino acid residues like histidine (e.g., His244) and methionine (e.g., Met280) in the active site of Agaricus bisporus tyrosinase. nih.gov It is predicted that this compound would orient itself to allow its diol groups to interact with the catalytic copper ions, while the dimethoxy-substituted benzene ring would form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.govscielo.br The binding affinity of known tyrosinase inhibitors like kojic acid and arbutin (B1665170) have been reported with docking scores of -5.5 kcal/mol and -5.8 kcal/mol, respectively, providing a benchmark for potential inhibitory strength. mdpi.com

Carbonic Anhydrase (CA): This zinc-containing enzyme is a target for various drugs. Docking studies of bromophenol inhibitors with human carbonic anhydrase II (hCA II) have demonstrated that the phenolic hydroxyl groups are essential for coordinating with the Zn²⁺ ion in the active site, often displacing a water molecule or hydroxide (B78521) ion. mdpi.com For this compound, a similar binding mode is plausible, where the catechol hydroxyls would anchor the molecule to the zinc ion, and the aromatic ring would interact with surrounding hydrophobic and hydrophilic residues.

α-Glucosidase: This enzyme is a target for anti-diabetic drugs. Studies on methoxyphenol-substituted inhibitors have shown that the position of substituents on the aromatic ring significantly impacts binding and inhibitory activity. dergipark.org.tr The hydroxyl and methoxy groups can form crucial hydrogen bonds and arene-cation interactions with residues in the active site, such as Arginine (Arg). dergipark.org.tr The specific arrangement of the four functional groups on this compound would dictate its fit and interaction profile within the α-glucosidase active site, with steric hindrance playing a key role. dergipark.org.tr

The following table summarizes the predicted binding interactions and key residues for this compound with these enzymes, based on studies of analogous compounds.

Enzyme TargetPredicted Binding InteractionsKey Interacting Residues (Examples from Analogs)Reference
Tyrosinase Chelation of Cu²⁺ ions by catechol hydroxyls; Hydrogen bonding; Hydrophobic interactions.His244, Met280 nih.gov
Carbonic Anhydrase Coordination with Zn²⁺ ion by catechol hydroxyls; Hydrogen bonding.His94, His96, His119 (Zinc-coordinating histidines) mdpi.com
α-Glucosidase Hydrogen bonding; Arene-cation interactions; Steric/hydrophobic interactions.Asp, Arg, Tyr dergipark.org.tr
Succinate Dehydrogenase (SDH) Hydrogen bonding via hydroxyl groups in the binding pocket.Ser, Tyr, Trp, Arg mdpi.com

These simulations underscore the importance of the catechol moiety for anchoring the molecule within the active site, while the methoxy groups fine-tune the electronic properties and can participate in secondary binding interactions, collectively determining the compound's specificity and affinity for a given enzyme.

Solvent Effects on Molecular and Electronic Properties through Continuum Models

The molecular and electronic properties of a compound can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. rsc.orgmuni.cz This approach is highly effective for calculating properties like solvation free energy, molecular geometry, and electronic structure in different environments. mdpi.comscience.gov

For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent is expected to have several consequences:

Increased Dipole Moment: In a polar solvent, the solvent's electric field will induce a greater separation of charge within the solute molecule, leading to an increase in its dipole moment.

Stabilization of Charged/Polar States: Polar solvents are better at stabilizing polar ground states, excited states, or transition states. The extent of this stabilization depends on the change in the molecule's dipole moment upon electronic excitation or reaction.

Solvatochromic Shifts: The influence of the solvent on the electronic absorption and emission spectra of a molecule is known as solvatochromism. The absorption maximum (λmax) may shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) depending on the relative stabilization of the ground and excited states. researchgate.netresearchgate.net For many polar aromatic compounds, a bathochromic shift is observed in more polar solvents as the more polar excited state is stabilized to a greater extent than the ground state. Studies on related tetraalkynylarene derivatives have noted strong solvatochromism, where changes in solvent polarity lead to significant shifts in fluorescence spectra, which are correlated with the molecule's HOMO and LUMO energy levels. researchgate.net

Theoretical investigations using continuum models can quantify these effects. By performing calculations in solvents with varying dielectric constants, a relationship between the solvent polarity and the molecular properties of this compound can be established.

The table below presents hypothetical data illustrating the expected trends in key molecular and electronic properties of this compound as a function of solvent polarity, based on the principles of continuum models.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)Predicted λmax Shift
n-Hexane (Nonpolar)1.88LowerHigherReference
Dichloromethane (Moderately Polar)8.93IntermediateIntermediateBathochromic
Dimethyl Carbonate (Polar Aprotic)3.14IntermediateIntermediateBathochromic
Acetonitrile (Polar Aprotic)37.5HighLowerBathochromic
Water (Polar Protic)80.1HighestLowestBathochromic

Note: The values in this table are illustrative and represent expected trends based on computational principles. Actual values would require specific DFT/PCM calculations for this compound.

These computational models are invaluable for understanding how this compound will behave in different chemical and biological environments, predicting its solubility, reactivity, and spectral properties, which are essential for its potential applications. acs.orguni-muenchen.de

Advanced Applications in Organic Synthesis and Materials Science

4,5-Dimethoxybenzene-1,2-diol as a Versatile Synthetic Intermediate

This compound, also known as 4,5-dimethoxycatechol, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring allows for a diverse range of chemical transformations, making it an important intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. lookchem.com

Synthesis of Complex Biphenyl (B1667301) Derivatives

The synthesis of complex biphenyl derivatives is a significant area of research due to their presence in many biologically active compounds and advanced materials. This compound and its derivatives are instrumental in constructing these biphenyl systems.

One of the primary methods for creating the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction effectively couples an aryl halide with an arylboronic acid, proving particularly useful for synthesizing sterically hindered biphenyls. For instance, derivatives of this compound can be converted into the corresponding boronic acids or halides to participate in such coupling reactions.

Furthermore, the methoxy groups on the benzene ring make it electron-rich, facilitating electrophilic substitution reactions. sostie.com This property is crucial for introducing additional functionalities to the biphenyl structure. Research has shown that related dimethoxybenzene derivatives can undergo reactions to form complex biphenyl structures. For example, the synthesis of 5,5′-methylene bis(3,4-dibromobenzene-1,2-diol) was achieved starting from bis(3,4-dimethoxyphenyl)methanone. tandfonline.com Similarly, various mono- and dimethoxylated polychlorinated biphenyl (PCB) derivatives have been synthesized using methoxy-substituted haloarenes in Suzuki coupling reactions. nih.govacs.org

The strategic use of this compound allows for the regioselective synthesis of highly substituted biphenyls, which are often challenging to prepare through other methods. This control over the substitution pattern is essential for tailoring the properties of the final biphenyl derivative for specific applications.

Precursor for the Total Synthesis of Natural Products

This compound is a key starting material or intermediate in the total synthesis of various natural products, particularly those containing a substituted catechol or biphenyl moiety. lookchem.com Its inherent functionality allows for the efficient construction of complex molecular architectures found in nature.

A notable example is its use in the synthesis of bromophenols, which are often isolated from marine algae and possess significant biological activities. tandfonline.comvulcanchem.com For instance, the total synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was accomplished starting from (3-bromo-4,5-dimethoxyphenyl)methanol, a derivative of this compound. researchgate.net

The synthesis of other complex natural products, such as decarboxyaltenusin, a mycotoxin with radical scavenging activities, has been achieved using related dimethoxybenzene derivatives in key steps like the Suzuki coupling reaction. nih.gov The strategic demethylation of the methoxy groups in intermediates derived from this compound is a common and effective method to reveal the final catechol structure present in many natural products. tandfonline.com

The following table summarizes the key synthetic steps in the total synthesis of a natural bromophenol derivative starting from a related methoxy-substituted compound.

Starting Material Key Reaction Steps Final Product Reference
(3-Bromo-4,5-dimethoxyphenyl)methanol1. Bromination2. Reduction3. Demethylation3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol researchgate.net

Building Block for the Development of Agrochemicals

In the agrochemical industry, this compound and its precursors serve as crucial components in the synthesis of various pesticides and herbicides. lookchem.com The incorporation of this structural motif can enhance the efficacy of agrochemicals in controlling pests and weeds, ultimately improving crop yields. lookchem.com

Derivatives of this compound, such as those containing bromine or fluorine, are used as intermediates in the development of new agrochemical products. lookchem.com The specific substitution pattern on the benzene ring can be tailored to optimize the biological activity and selectivity of the final agrochemical compound. For example, related compounds like 1,2-dimethoxybenzene (B1683551) are used as building blocks for the organic synthesis of other aromatic compounds that can be further elaborated into agrochemicals. sostie.com

The versatility of this compound allows for the creation of a diverse library of compounds that can be screened for agrochemical activity. This makes it a valuable tool for the discovery and development of new and more effective crop protection agents.

Development of Novel Heterocyclic Systems (e.g., benzothiadiazole, phthalides, benzofuran)

This compound is a valuable precursor for the synthesis of a variety of novel heterocyclic systems due to the reactivity of its catechol and methoxy functionalities.

Benzothiadiazoles: The synthesis of benzothiadiazole derivatives can be achieved from intermediates derived from this compound. For example, a related compound, 4,5-dimethoxybenzene-1,2-diamine, which can be prepared from the diol, can be reacted with thionyl chloride to generate the benzothiadiazole ring system. nih.govfrontiersin.org

Phthalides: Isomeric phthalides can also be prepared from precursors related to this compound. nih.govfrontiersin.org A synthetic route starting from a methylated derivative of vanillin (B372448) involves a regioselective lithiation reaction to form a dihydroisobenzofuran intermediate, which is then oxidized to the phthalide. frontiersin.org

Benzofurans: The synthesis of benzofuran (B130515) derivatives, which are present in many natural and synthetic products with diverse biological activities, can utilize intermediates derived from this compound. jocpr.com One common strategy involves the Sonogashira coupling reaction. rsc.org For instance, a di-iodinated derivative of this compound can undergo selective coupling reactions to build the benzofuran core. researchgate.net Another approach involves the intramolecular cyclization of appropriately substituted precursors. researchgate.net

The table below outlines the general synthetic strategies for these heterocyclic systems starting from precursors related to this compound.

Heterocyclic System Key Precursor/Intermediate General Synthetic Strategy Reference
Benzothiadiazole4,5-Dimethoxybenzene-1,2-diamineReaction with thionyl chloride nih.govfrontiersin.org
Phthalide4-(Dimethoxymethyl)-1,2-dimethoxybenzeneRegioselective lithiation followed by oxidation frontiersin.org
BenzofuranDi-iodinated this compound derivativeSonogashira coupling and cyclization researchgate.net

Catalytic Applications of this compound and its Derivatives

The unique electronic and structural features of this compound and its derivatives make them suitable for use in various catalytic applications, particularly in oxidation and cyclization reactions.

Role in Oxidative Cyclization Reactions of Aromatic Compounds

Derivatives of this compound play a role in mediating or catalyzing oxidative cyclization reactions of aromatic compounds. These reactions are important for the synthesis of polycyclic aromatic hydrocarbons and other complex fused ring systems.

For example, 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been utilized as a catalyst in electrochemical oxidative heterocyclizations. beilstein-journals.org In these reactions, the iodoarene acts as a recyclable catalyst to promote the formation of heterocyclic rings.

Furthermore, related dimethoxybenzene compounds have been shown to undergo oxidative cyclotrimerization in the presence of an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and trifluoromethanesulfonic acid. rsc.org This type of reaction leads to the formation of triphenylene (B110318) derivatives. The electron-donating methoxy groups on the benzene ring facilitate the oxidation process, which is a key step in the cyclization mechanism. rsc.org While the direct catalytic use of this compound itself in this context is less common, its derivatives are crucial for enabling these transformations.

Integration into Advanced Materials

The unique chemical structure of this compound, featuring both vicinal hydroxyl groups (a catechol moiety) and methoxy substituents on a benzene ring, presents significant potential for its use in the synthesis of advanced functional materials. Its applications span from components in organic electronics to building blocks for specialized polymers.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

While direct applications of this compound in commercial OLEDs and liquid crystals are not extensively documented, its core structure and derivatives of dimethoxybenzene are recognized as valuable precursors in this field. nih.gov The electronic properties conferred by the methoxy groups and the reactive nature of the aromatic ring make these compounds suitable for creating materials with specific optical and electrical characteristics. nih.gov

Research has demonstrated the use of veratrole (1,2-dimethoxybenzene), the parent compound of this compound, in synthesizing materials for OLEDs. A series of anthracene (B1667546) derivatives developed for use as hole-transporting layers (HTLs) in OLEDs were synthesized through an acid-catalyzed Friedel-Crafts alkylation of aromatic aldehydes with veratrole. researchgate.net These resulting materials exhibit good thermal and morphological stability, and their energy levels are well-suited for hole-transporting and electron-blocking functions in OLED devices. researchgate.netresearchgate.net The performance of OLEDs using these veratrole-derived materials was found to be comparable or even superior to devices using traditional HTL materials like NPB (4,4′-bis(N-phenyl-1-naphthylamino)biphenyl). researchgate.net

Certain dimethoxybenzene derivatives are also known to exhibit liquid crystal behavior, making them valuable components in technologies that rely on light transmission and polarization control. nih.gov They can be integrated into polymer chains to bestow properties such as enhanced conductivity or optical activity. nih.gov

CompoundRole / ApplicationKey Research FindingHOMO Level (eV)LUMO Level (eV)
Veratrole (1,2-Dimethoxybenzene)Precursor for OLED HTL MaterialsUsed in Friedel-Crafts alkylation to synthesize polyacene derivatives for OLEDs. researchgate.netN/AN/A
2,3,6,7-Tetra(methoxy)-9,10-di(aryl)anthracene derivativesHole-Transporting Layer (HTL)Synthesized from veratrole; possess good thermal and morphological stability. researchgate.net-5.23 to -5.28-2.11 to -2.28

Development of Biodegradable Polymers and Materials (e.g., as a biodegradable diol in polyurethanes)

The potential for this compound to be used as a biodegradable diol in polymers like polyurethanes stems from its catechol functionality. Catechol and its derivatives are extensively researched as building blocks for creating functional and biodegradable materials, particularly adhesives and coatings. csic.esnih.gov The two adjacent hydroxyl groups are key to this functionality, enabling polymerization and providing strong adhesive properties, especially in aqueous environments, mimicking the adhesion mechanism of marine mussels. nih.govmdpi.com

The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate. rsc.org While common petroleum-based diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766) are prevalent, there is a growing interest in using bio-based monomers. rsc.org Catechol-based polymers are a significant area of this research. For instance, biodegradable and adhesive star-branched polymers have been created using catechol-containing monomers like dopamine (B1211576) and dihydroxycinnamic acid, combined with polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL). csic.es The properties of these materials, such as degradation rate and mechanical strength, can be precisely controlled by adjusting their chemical composition. csic.es

Another strategy involves the chemical conjugation of catechol molecules onto pre-existing polymer backbones. mdpi.comrsc.org This post-polymerization modification imparts the desirable properties of catechol, including bioadhesion and biodegradability, to the base polymer. mdpi.com Although the direct polymerization of this compound into polyurethanes is not yet a widely reported application, its core catechol structure is a proven and versatile component in the development of advanced biodegradable polymers. csic.esmdpi.com

CompoundCAS NumberMolecular FormulaRelevance in Polymer Science
This compound56416-98-9C₈H₁₀O₄Potential biodegradable diol due to its catechol structure.
Catechol120-80-9C₆H₆O₂Core structure for biomimetic functional and biodegradable polymers. csic.es
Dopamine51-61-6C₈H₁₁NO₂Catechol-containing monomer used in biodegradable adhesive polymers. csic.es
Veratrole91-16-7C₈H₁₀O₂Precursor for OLED materials; parent structure of the target compound. researchgate.net

Biochemical and Environmental Significance of 4,5 Dimethoxybenzene 1,2 Diol Mechanistic Chemical Aspects

Enzymatic Transformations and Microbial Metabolism

The metabolism of 4,5-Dimethoxybenzene-1,2-diol is intrinsically linked to the chemical strategies employed by certain microorganisms to break down complex natural polymers. Its transformations are part of a sophisticated redox system.

This compound is a key extracellular metabolite produced de novo by the brown-rot fungus Gloeophyllum trabeum. nih.govnih.govusda.gov Brown-rot fungi are highly destructive wood-decay organisms that primarily degrade the cellulose (B213188) and hemicellulose components of wood, leaving behind the modified lignin (B12514952). They are thought to accomplish this through a non-enzymatic mechanism involving Fenton chemistry, which generates highly reactive hydroxyl radicals (•OH) to break down lignocellulose. nih.govresearchgate.net

Within this system, this compound functions as a critical component of a quinone redox cycle that drives the production of the Fenton reagent (Fe²⁺ and hydrogen peroxide, H₂O₂). nih.govnih.govasm.orgasm.org The fungus secretes this catechol, along with a related compound, 2,5-dimethoxyhydroquinone (DMHQ), into its environment. nih.govasm.org These molecules act as extracellular electron carriers, reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and facilitating the reduction of molecular oxygen to generate the H₂O₂ needed for the Fenton reaction. nih.govnih.govasm.org This process allows the fungus to project a powerful oxidative system at a distance from its hyphae, enabling the decay of wood. nih.gov

Key Metabolites in Gloeophyllum trabeum Redox Cycling
{ "headers": [ {"name": "Compound Name", "type": "TEXT"}, {"name": "Abbreviation", "type": "TEXT"}, {"name": "Chemical Formula", "type": "TEXT"}, {"name": "Primary Role in Wood Decay", "type": "TEXT"} ], "rows": [ {"cells": ["this compound", "DMC", "C₈H₁₀O₄", "Reduces Fe³⁺ to Fe²⁺; Precursor to semiquinone for O₂ reduction. nih.govnih.gov"]}, {"cells": ["4,5-Dimethoxy-1,2-benzoquinone", "4,5-DMBQ", "C₈H₈O₄", "Oxidized form of DMC; Reduced by the fungus to continue the cycle. nih.govasm.org"]}, {"cells": ["2,5-Dimethoxyhydroquinone", "DMHQ", "C₈H₁₀O₄", "Reduces Fe³⁺ and O₂; Works in concert with DMC. nih.govasm.org"]}, {"cells": ["2,5-Dimethoxy-1,4-benzoquinone", "2,5-DMBQ", "C₈H₈O₄", "Oxidized form of DMHQ; Efficiently reduced by the fungus. nih.govasm.org"]} ] }

The function of this compound in wood decay is defined by its continuous cycling between its reduced catechol form (DMC) and its oxidized quinone form (4,5-dimethoxy-1,2-benzoquinone, or 4,5-DMBQ). This redox cycle involves both enzymatic and non-enzymatic steps.

Enzymatic Reduction: The oxidized quinone, 4,5-DMBQ, is reduced back to the active catechol, this compound. This crucial recycling step is performed by the fungus and is driven by an intracellular NADH-dependent quinone oxidoreductase. asm.orgnih.gov This enzyme has a very high affinity for the quinones produced by G. trabeum, ensuring the cycle can continue efficiently. nih.gov The enzyme transfers electrons from NADH to the quinone, regenerating the hydroquinone (B1673460)/catechol needed to drive the extracellular Fenton chemistry. asm.org

Non-Enzymatic Oxidation: The oxidation of this compound to its semiquinone radical and ultimately to the quinone occurs abiotically in the extracellular environment. nih.govasm.org The primary oxidant in this step is ferric iron (Fe³⁺), which is reduced to Fe²⁺. nih.govnih.gov The resulting semiquinone radical can then be further oxidized by reducing molecular oxygen, a key step in generating reactive oxygen species. asm.org While enzymes like laccases and peroxidases are known to oxidize catechols in other fungi, the core mechanism in G. trabeum's brown-rot strategy appears to be this non-enzymatic, iron-dependent oxidation. researchgate.netnih.gov

Participation in Redox Cycling and Free Radical Chemistry

The chemical properties of this compound make it an ideal molecule for mediating the complex free radical chemistry required for wood degradation.

For the Fenton reaction to occur, iron must be soluble and available in the extracellular environment. This compound and its oxidized quinone form act as effective chelators for ferric (Fe³⁺) ions. nih.govnih.govusda.gov By binding to iron, these molecules help to solubilize it and keep it available for the redox reactions. researchgate.nettandfonline.com The formation of these iron-catecholate complexes is pH-dependent and facilitates the electron transfer that reduces Fe³⁺ to Fe²⁺. researchgate.netscispace.com This chelation and subsequent reduction are considered the initial steps that trigger the entire Fenton-based degradative cascade. researchgate.net

The generation of hydroxyl radicals by G. trabeum is a multi-step process driven by the redox cycling of this compound. The mechanism proceeds as follows:

Fe³⁺ Reduction: The cycle begins with the one-electron oxidation of this compound by a chelated ferric (Fe³⁺) ion. This reaction produces a 4,5-dimethoxy-semiquinone radical and a ferrous (Fe²⁺) ion. nih.govasm.org DMC + Fe³⁺ → Semiquinone• + Fe²⁺

Superoxide (B77818) Generation: The semiquinone radical is unstable and rapidly reacts with molecular oxygen (O₂) in a further one-electron transfer. This regenerates the oxidized quinone (4,5-DMBQ) and produces a superoxide anion radical (O₂•⁻). researchgate.netnih.govmtu.edu Semiquinone• + O₂ → 4,5-DMBQ + O₂•⁻

Hydrogen Peroxide Formation: The superoxide radical is converted to hydrogen peroxide (H₂O₂). This can occur through spontaneous or enzyme-catalyzed (via superoxide dismutase) dismutation, where two superoxide radicals react to form H₂O₂ and O₂. nih.govscielo.brnih.gov 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

Fenton Reaction: The Fe²⁺ and H₂O₂ produced in the preceding steps react to form the highly reactive hydroxyl radical (•OH), which is the primary agent of lignocellulose degradation. nih.govnih.gov Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This complete cycle, summarized in the table below, effectively uses the stable and secreted this compound to convert molecular oxygen into a powerful, non-specific oxidant.

Mechanism of Reactive Oxygen Species (ROS) Generation
{ "headers": [ {"name": "Step", "type": "NUMBER"}, {"name": "Reactants", "type": "TEXT"}, {"name": "Products", "type": "TEXT"}, {"name": "Significance", "type": "TEXT"} ], "rows": [ {"cells": [1, "this compound + Fe³⁺", "Semiquinone Radical + Fe²⁺", "Initiates the cycle and produces the first Fenton reagent (Fe²⁺). asm.org"]}, {"cells": [2, "Semiquinone Radical + O₂", "4,5-Dimethoxy-1,2-benzoquinone + Superoxide (O₂•⁻)", "Generates the superoxide radical and regenerates the quinone. researchgate.netnih.gov"]}, {"cells": [3, "Superoxide (O₂•⁻) + H⁺", "Hydrogen Peroxide (H₂O₂)", "Produces the second Fenton reagent (H₂O₂). nih.gov"]}, {"cells": [4, "Fe²⁺ + H₂O₂", "Fe³⁺ + Hydroxyl Radical (•OH)", "Generates the ultimate oxidative species for wood decay. nih.gov"]} ] }

Environmental Fate and Degradation Pathways

The environmental fate of this compound outside of its specific role in fungal wood decay is not extensively documented. However, its degradation pathways can be inferred from the known reactivity of catechol and other phenolic compounds. As a substituted catechol, it is susceptible to oxidative degradation through both abiotic and biotic processes.

Abiotic degradation can occur via photo-oxidation, where UV radiation from sunlight can promote the formation of radicals and lead to ring cleavage. mdpi.comrsc.org In the atmosphere, related aromatic compounds are known to be degraded by reacting with photochemically produced hydroxyl radicals. canada.ca Given its structure, this compound is likely to be readily oxidized in soil and water environments, especially in the presence of metal catalysts or under alkaline conditions which promote autoxidation. researchgate.netscielo.br

Biotic degradation is also a probable fate. While G. trabeum produces the compound, other soil and water microorganisms, including different fungi and bacteria, possess enzymes capable of degrading phenolic compounds. epa.govmdpi.com These degradation pathways often involve hydroxylation, methylation, and eventual ring-fission by dioxygenase enzymes, which would break down the molecule into smaller, readily metabolizable organic acids. mdpi.com Therefore, while it is a potent biochemical tool for specific fungi, it is unlikely to persist long-term in a microbially active environment.

Chemical Pathways of Environmental Transformation

The environmental significance of this compound, also known as 4,5-dimethoxycatechol, is notably highlighted by its role in biological systems, particularly in the metabolic activities of certain fungi. Research has demonstrated that this compound is synthesized de novo by the brown-rot fungus Gloeophyllum trabeum. usda.govnih.govnih.gov In laboratory cultures, this fungus produces this compound and another related compound, 2,5-dimethoxy-1,4-benzenediol. nih.gov

The production of these compounds is considered a key component of the fungus's mechanism for wood decay. usda.govnih.gov It is proposed that this compound functions as a ferric chelator, an oxygen-reducing agent, and a redox-cycling molecule. usda.govnih.govnih.gov This suggests it may act as an electron transport carrier, facilitating Fenton-like reactions which generate highly reactive hydroxyl radicals responsible for the degradation of lignocellulose. nih.gov The biosynthesis and secretion of this catechol derivative represent a crucial biochemical pathway by which brown-rot fungi impact their environment and degrade complex organic polymers. usda.gov

While direct studies on the complete environmental degradation pathway of this compound are limited, the formation of structurally similar compounds has been observed during the transformation of other environmental contaminants. For instance, the electrochemical degradation of the pharmaceutical trimethoprim (B1683648) has been shown to produce various benzene (B151609) derivatives, including the structural isomer 4,5-dimethoxybenzene-1,3-diol, as a transformation intermediate. tandfonline.com The cleavage of aromatic rings in catechol derivatives is a known step in aerobic biodegradation pathways, often initiated by dioxygenase enzymes, leading to products that can enter central metabolic cycles like the citric acid cycle. mdpi.com Fungi, in particular, utilize enzymes such as cytochrome P450 monooxygenases and peroxidases to modify and break down aromatic compounds. mdpi.comnih.gov

Studies on Lignin Model Compound Degradation via Electrolysis and Pyrolysis

As a substituted catechol, this compound serves as a model compound for the catechol-type units found in lignin. The study of its degradation through methods like electrolysis and pyrolysis provides valuable insights into the chemical breakdown of lignin, a complex biopolymer whose valorization is a key goal in sustainable chemistry.

Electrolysis

Electrochemical methods, particularly anodic oxidation, are recognized as effective for degrading organic pollutants and depolymerizing lignin under mild conditions. tandfonline.comrsc.org The process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, at the anode surface, or direct electron transfer from the organic molecule to the anode. tandfonline.com

While specific studies on the electrolysis of this compound are not extensively documented, research on closely related lignin model compounds provides significant mechanistic insights. For example, the electrolysis of β-O-4 lignin models containing a 3,4-dimethoxyphenyl (catechol-type) unit has been investigated. rsc.org In one study, the organic electrolysis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol was performed, demonstrating the cleavage of the β-O-4 bond and the formation of smaller aromatic products like guaiacol (B22219) and vanillin (B372448). rsc.orgresearchgate.net The oxidation potentials of guaiacyl-type aromatic rings are relatively low, making them susceptible to oxidation. rsc.org It is proposed that a nucleophilic attack on the initially formed cationic species leads to the formation of an ortho-quinone acetal, which subsequently breaks down. rsc.org

Studies on the electrocatalytic hydrogenation of catechol have shown that it has a lower conversion rate compared to phenol (B47542), an effect attributed to the presence of two electron-donating hydroxyl groups. bohrium.com The general approach for lignin model compounds involves using various electrode materials to facilitate C-C and C-O bond cleavage, leading to valuable aromatic chemicals like aldehydes and quinones. acs.org

Table 1: Research Findings on the Electrolysis of a Lignin Model Compound with a Catechol-Type Moiety. rsc.org
Lignin Model CompoundElectrode MaterialElectrolysis ConditionsKey Degradation ProductsReaction Rate
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (2a)Carbon (C)Constant current (0.2 A) for 2.5 h in MeOH/MeCN solventGuaiacol87%
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (3a)Carbon (C)Constant current (0.2 A) for 2.5 h in MeOH/MeCN solventGuaiacol, Vanillin~65%

Pyrolysis

Pyrolysis is a thermal decomposition process that is widely studied for converting biomass, including lignin, into bio-oil and other chemicals. Catechol and its derivatives are known secondary products formed during the high-temperature pyrolysis of lignin, arising from the cleavage of O-CH₃ bonds in primary products like guaiacol and syringol. core.ac.uknih.gov

The pyrolysis of catechol itself has been studied as a model for lignin-derived compounds. Research shows that catechol is highly reactive compared to its isomers, resorcinol (B1680541) and hydroquinone. core.ac.ukrsc.org During catalytic pyrolysis over H-ZSM-5, catechol readily dehydrates to form a highly reactive ketene (B1206846) intermediate known as fulvenone. rsc.org This intermediate can then be hydrogenated on the catalyst surface to produce phenol or undergo decarbonylation to yield cyclopentadiene (B3395910). rsc.org The thermal reactivity of catechols is enhanced by the number of substituent groups, with hydroxyl groups having a greater effect than methyl groups. core.ac.uk At high temperatures, catechols are effectively converted into gases like carbon monoxide and eventually form coke. core.ac.uk

Table 2: Research Findings on the Catalytic Pyrolysis of Catechol as a Lignin Model Compound. rsc.org
Model CompoundCatalystPyrolysis ConditionsKey IntermediatesMajor Products
Catechol (1,2-benzenediol)H-ZSM-5Catalytic fast pyrolysisFulvenone, p-BenzoquinonePhenol, Cyclopentadiene

Q & A

[Basic] What are the standard methods for synthesizing 4,5-Dimethoxybenzene-1,2-diol in laboratory settings?

Answer: Synthesis typically involves selective protection/deprotection of hydroxyl and methoxy groups on a benzene ring. A common approach includes:

  • Step 1: Start with a benzene derivative (e.g., 1,2-dihydroxybenzene) and introduce methoxy groups via alkylation using methyl iodide and a base (e.g., K₂CO₃).
  • Step 2: Protect remaining hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired side reactions.
  • Step 3: Deprotect under mild acidic conditions (e.g., acetic acid/water) to regenerate the diol.
    Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Validate purity via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

[Advanced] How can reaction conditions be optimized to reduce dimerization during synthesis?

Answer: Dimerization often occurs due to oxidative coupling of phenolic groups. Mitigation strategies include:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to limit oxidation.
  • Temperature Control: Maintain temperatures below 40°C during critical steps.
  • Catalyst Selection: Use palladium or copper catalysts for controlled coupling.
  • Kinetic Analysis: Perform time-resolved UV-Vis spectroscopy to identify dimerization thresholds.
    Characterize by-products via high-resolution mass spectrometry (HRMS) and adjust stoichiometry of reagents to favor monomer formation .

[Basic] What analytical techniques are critical for characterizing this compound?

Answer: Essential techniques include:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., integration ratios for methoxy and hydroxyl protons).
  • HPLC-PDA: Assess purity (>95%) using a C18 column with methanol/water mobile phase.
  • FT-IR: Identify functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C-O at 1250 cm⁻¹).
    Compare spectral data with literature or certified reference standards .

[Advanced] How can researchers resolve overlapping NMR peaks in diol derivatives?

Answer: Overlapping aromatic signals can be resolved using:

  • 2D NMR: HSQC (heteronuclear single quantum coherence) to correlate ¹H-¹³C signals, or NOESY to assess spatial proximity.
  • Deuterated Solvents: Use DMSO-d₆ to enhance solubility and reduce signal broadening.
  • Computational Modeling: Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts .

[Basic] What are the solubility and storage recommendations for this compound?

Answer:

  • Solubility: Test in DMSO, ethanol, and water using the shake-flask method. Typical solubility: >10 mg/mL in DMSO at 25°C.
  • Storage: Store at -20°C in amber vials under nitrogen to prevent oxidation. Avoid freeze-thaw cycles; prepare aliquots for long-term stability .

[Advanced] How does pH influence the stability of this compound in aqueous buffers?

Answer:

  • Acidic Conditions (pH < 4): Protonation of hydroxyl groups reduces reactivity but may accelerate hydrolysis of methoxy groups.
  • Neutral/Alkaline Conditions (pH 7–9): Deprotonation increases susceptibility to oxidation, forming quinone derivatives.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use phosphate buffers (pH 6–8) for short-term experiments .

[Basic] What safety protocols are required when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for weighing and dissolution.
  • Waste Disposal: Collect in halogen-resistant containers for incineration.
    Refer to SDS sheets for benzene-1,2-diol analogs due to structural similarities .

[Advanced] How to evaluate the genotoxic potential of this compound?

Answer:

  • In Vitro Assays:
    • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 liver fractions).
    • Micronucleus Assay: Treat human lymphocytes (72 hr exposure) and score micronuclei formation.
  • In Vivo Follow-Up: Conduct comet assays in rodent models if in vitro results are positive.
    Compare results with structurally related compounds (e.g., benzene-1,2-diol derivatives) for SAR analysis .

[Basic] How to validate batch purity for pharmacological studies?

Answer:

  • Melting Point: Confirm consistency with literature values (e.g., 160–165°C).
  • HPLC-UV: Use a validated method with a calibration curve (R² > 0.99) and spiked recovery tests (98–102%).
  • Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (±0.4%) .

[Advanced] How to address contradictory bioactivity data across studies?

Answer:

  • Meta-Analysis: Pool data from multiple studies, adjusting for variables (e.g., cell line, concentration, exposure time).
  • Reproducibility Tests: Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines).
  • Mechanistic Studies: Use siRNA knockdown or enzyme inhibitors to isolate pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxybenzene-1,2-diol
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxybenzene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.